molecular formula C19H15N3O2 B11008507 N-[1H-benzimidazol-2-yl(phenyl)methyl]furan-2-carboxamide

N-[1H-benzimidazol-2-yl(phenyl)methyl]furan-2-carboxamide

Cat. No.: B11008507
M. Wt: 317.3 g/mol
InChI Key: AHZNTYZRVAFFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-FURAMIDE is a complex organic compound that features a benzimidazole core, a phenyl group, and a furanamide moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-FURAMIDE involves its interaction with various molecular targets and pathways. The benzimidazole core can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antiparasitic activity is attributed to the inhibition of microtubule polymerization in parasites . The compound’s anticancer activity involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-FURAMIDE can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

N-[1H-benzimidazol-2-yl(phenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H15N3O2/c23-19(16-11-6-12-24-16)22-17(13-7-2-1-3-8-13)18-20-14-9-4-5-10-15(14)21-18/h1-12,17H,(H,20,21)(H,22,23)

InChI Key

AHZNTYZRVAFFFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.